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Compound of Interest

Compound Name: (3R,5R)-Rosuvastatin Lactone-d6

Cat. No.: B12391846 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure elucidation of (3R,5R)-
Rosuvastatin Lactone-d6, a critical isotopically labeled internal standard used in the

quantitative analysis of Rosuvastatin and its metabolites. The accurate confirmation of its

structure is paramount for ensuring the reliability and precision of pharmacokinetic and

bioequivalence studies.

Introduction
Rosuvastatin is a potent inhibitor of HMG-CoA reductase, widely prescribed to lower

cholesterol levels. During its metabolism and under certain storage conditions, Rosuvastatin

can form a lactone metabolite. (3R,5R)-Rosuvastatin Lactone is a specific diastereomer of this

lactone. The deuterated analogue, (3R,5R)-Rosuvastatin Lactone-d6, in which the six protons

of the isopropyl group's methyls are replaced with deuterium, serves as an ideal internal

standard for bioanalytical assays. Its chemical and physical properties are nearly identical to

the analyte, but its increased mass allows for clear differentiation in mass spectrometry, making

it invaluable for accurate quantification.[1]

The structure elucidation of this standard involves a multi-faceted approach combining

synthesis, purification, and comprehensive spectroscopic analysis to confirm its chemical

identity, stereochemistry, and the specific location of the deuterium labels.
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Physicochemical and Structural Data
The fundamental identification of (3R,5R)-Rosuvastatin Lactone-d6 begins with its basic

chemical properties. The structure consists of a pyrimidine core linked to a fluorophenyl group,

a sulfonamide moiety, and a deuterated isopropyl group, with the key feature being the

lactonized heptenoic acid side chain with specific (3R,5R) stereochemistry.

Table 1: Physicochemical Properties of (3R,5R)-Rosuvastatin Lactone-d6

Property Value Reference

Chemical Name

N-(4-(4-fluorophenyl)-5-((E)-2-

((2S,4R)-4-hydroxy-6-

oxotetrahydro-2H-pyran-2-

yl)vinyl)-6-(propan-2-yl-

1,1,1,3,3,3-d6)pyrimidin-2-yl)-

N-methylmethanesulfonamide

[2]

Molecular Formula C₂₂H₂₀D₆FN₃O₅S Inferred

Molecular Weight ~469.56 g/mol [3]

Nominal Mass 469 Da Inferred

CAS Number 615263-55-3 [2]

Appearance Off-White Solid [4]

Stereochemistry

(3R,5R) at the

dihydroxyheptenoic acid

moiety, now lactonized

[3][4]

Methodological Workflow for Structure Elucidation
The comprehensive process of structure elucidation follows a logical progression from

synthesis to final spectroscopic confirmation. This workflow ensures that the synthesized

molecule is not only the correct compound but also that it possesses the required purity and

isomeric form for its intended use as an analytical standard.
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Caption: General workflow for the synthesis and structure elucidation of a labeled compound.

Experimental Protocols
Synthesis Pathway
The synthesis of Rosuvastatin Lactone can be achieved via several routes, with the Wittig

reaction being a key step for forming the crucial ethenyl linkage.[5] For the d6-labeled

analogue, the synthesis would involve using a deuterated precursor for the isopropyl group

early in the synthetic sequence.

General Synthetic Steps:

Synthesis of the Pyrimidine Core: A multi-step synthesis starting from raw materials like

fluorobenzaldehyde and methyl isobutyrylacetate-d6 to construct the deuterated pyrimidine

heterocyclic core.[6]
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Formation of Phosphonium Salt: The pyrimidine core is converted into a phosphonium salt to

prepare it for the Wittig reaction.[5]

Wittig Coupling: The phosphonium salt is reacted with a protected lactone-side-chain

aldehyde, such as (2S,4R)-4-(tert-butyldimethylsilyloxy)-6-oxotetrahydro-2H-pyran-2-

carbaldehyde, to form the carbon-carbon double bond.[5]

Deprotection: The protecting group (e.g., TBDMS) on the hydroxyl function of the lactone is

removed.

Purification: The final product is purified using preparative chromatography to isolate the

(3R,5R)-Rosuvastatin Lactone-d6 with high chemical and isomeric purity.

Chromatographic Separation and Purification
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid

Chromatography (UHPLC) are essential for both the purification of the synthesized compound

and for confirming its purity and separating it from other related isomers and impurities.

Table 2: Representative Chromatographic Conditions for Rosuvastatin Lactone Analysis
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Parameter HPLC Method LC-MS/MS Method

Column
Sunfire C18 (250 x 4.6 mm, 5

µm)

Zorbax Eclipse Plus C18 (100

x 4.6 mm, 3.5 µm) or Zorbax-

SB Phenyl (100 x 2.1 mm, 3.5

µm)

Mobile Phase

Gradient of: A: 10 mM

Ammonium Acetate B:

Acetonitrile:Methanol (50:50

v/v)

Gradient of: A: 0.1% Formic

Acid in Water B: Acetonitrile

OR A: 0.1% Acetic Acid in 10%

Methanol/Water B: 40%

Methanol in Acetonitrile

Flow Rate ~1.0 mL/min 0.35 - 0.5 mL/min

Detection UV at 242 nm
UV at 242 nm and/or Mass

Spectrometer

Column Temp.
Ambient or controlled (e.g.,

25°C)

Ambient or controlled (e.g.,

25°C)

Injection Vol. 10 µL 5 - 20 µL

Reference [7] [1][8]

Spectroscopic Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for

confirming the molecular weight and providing structural information through fragmentation

analysis. For (3R,5R)-Rosuvastatin Lactone-d6, MS confirms the incorporation of six

deuterium atoms by observing the correct mass-to-charge ratio (m/z).

Table 3: Typical Mass Spectrometry Parameters
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Parameter Value

Ionization Mode Electrospray Ionization, Positive (ESI+)

Scan Type Multiple Reaction Monitoring (MRM)

Precursor Ion (Q1) m/z ~470.2 (for [M+H]⁺ of d6-lactone)

Product Ion (Q3)

Fragmentation pattern would be compared to

the non-labeled standard to confirm the location

of the label. A key fragment for Rosuvastatin is

often observed around m/z 258.1,

corresponding to the pyrimidine core.

Collision Gas Argon

Reference [1][9]

NMR spectroscopy is unparalleled for providing a detailed map of the molecule's carbon-

hydrogen framework. ¹H and ¹³C NMR are used to confirm the overall structure, verify

stereochemistry, and prove the absence of proton signals where deuterium has been

incorporated.

Expected ¹H NMR Observations for (3R,5R)-Rosuvastatin Lactone-d6:

Absence of Isopropyl Methyl Signals: The characteristic doublet signal for the two methyl

groups of the isopropyl moiety (typically around 1.2-1.4 ppm in the non-deuterated analogue)

will be absent.[10]

Presence of Other Key Signals: All other signals corresponding to the aromatic protons, vinyl

protons, methine and methylene protons of the lactone ring, and the N-methyl and S-methyl

groups will be present with appropriate chemical shifts and coupling patterns.[10][11]

Purity: The spectrum should be free of significant signals from solvents or other impurities.

Table 4: Representative ¹H NMR Chemical Shifts (δ, ppm) for the Rosuvastatin Skeleton (in

CDCl₃ or DMSO-d₆)
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Proton Assignment
Expected Chemical Shift
Range

Notes

Isopropyl -CH(CD₃)₂ ~3.3-3.5

Signal will be a septet in the

non-labeled compound, but

may be a multiplet with

different coupling in the d6

version.

Isopropyl -(CD₃)₂ Absent

This is the key confirmation of

deuteration. A signal around

1.2-1.4 ppm would be absent.

N-CH₃ ~3.5-3.6 Singlet

S-CH₃ ~3.5-3.6 Singlet

Lactone Ring Protons ~1.5-4.8

Complex multiplets

corresponding to the -CH₂-

and -CH(OH)- groups.

Vinyl Protons (-CH=CH-) ~5.5-6.7 Doublets of doublets.

Aromatic Protons ~7.0-7.7
Multiplets corresponding to the

fluorophenyl ring.

Reference [10][11]

Logical Relationships in Spectroscopic
Confirmation
The different analytical techniques provide complementary information that, when combined,

offers unambiguous structure elucidation. Mass spectrometry confirms the mass and elemental

composition, while NMR confirms the precise atomic connectivity and isotopic labeling site.
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Caption: Interrelation of analytical techniques for structure confirmation.

Conclusion
The structure elucidation of (3R,5R)-Rosuvastatin Lactone-d6 is a rigorous process that relies

on the synergistic application of modern analytical techniques. Chromatographic methods

ensure the isolation and purity of the compound, while mass spectrometry confirms its

molecular weight and elemental formula, verifying the successful incorporation of six deuterium

atoms. Finally, NMR spectroscopy provides the definitive proof of the molecular structure and

the specific location of the isotopic labels. This thorough characterization is essential to qualify

(3R,5R)-Rosuvastatin Lactone-d6 as a reliable internal standard for high-stakes clinical and

pharmaceutical analyses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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